molecular formula C10H11NO B1317592 2-Ethoxy-6-methylbenzonitrile CAS No. 90259-38-4

2-Ethoxy-6-methylbenzonitrile

Cat. No. B1317592
CAS RN: 90259-38-4
M. Wt: 161.2 g/mol
InChI Key: MSGNGIOHWFNNOD-UHFFFAOYSA-N
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Description

2-Ethoxy-6-methylbenzonitrile is a chemical compound with the molecular formula C10H11NO and a molecular weight of 161.2 . It is also known by the synonym "Benzonitrile, 2-ethoxy-6-methyl-" .


Molecular Structure Analysis

The molecular structure of 2-Ethoxy-6-methylbenzonitrile can be analyzed using various spectroscopic methods, including IR, 1H NMR, and 13C NMR . These techniques can provide detailed information about the molecular geometry and electronic structure of the compound .

Scientific Research Applications

1. Corrosion Inhibition

2-Aminobenzene-1,3-dicarbonitriles derivatives exhibit significant potential as corrosion inhibitors, with one variant, ABDN-3, demonstrating an impressive 97.83% inhibition efficiency on mild steel in acidic conditions. This effectiveness is supported by weight loss and electrochemical techniques, as well as surface examinations using Scanning Electron Microscopy (SEM) and dispersive X-ray spectroscopy (EDX), highlighting the strong presence of these compounds on the mild steel surface (Verma, Quraishi, & Singh, 2015). Additionally, these inhibitors are noted for their mixed type behavior and adhere to the Langmuir adsorption isotherm, which is crucial for predicting adsorption and surface coverage behavior (Verma, Singh, Bahadur, Ebenso, & Quraishi, 2015).

2. Synthesis and Pharmaceutical Applications

3. Thermochemical Benchmarking

Methylbenzonitriles, including variants similar to 2-Ethoxy-6-methylbenzonitrile, have been the subject of extensive thermochemical studies. These studies, combining experimental approaches like combustion calorimetry with theoretical methods such as ab initio calculations, provide critical thermochemical data, essential for understanding chemical stability and reactivity. The data also facilitates the development of group-additivity terms, which are invaluable for estimating the thermochemical properties of related compounds (Zaitseva et al., 2015).

properties

IUPAC Name

2-ethoxy-6-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-3-12-10-6-4-5-8(2)9(10)7-11/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSGNGIOHWFNNOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10541792
Record name 2-Ethoxy-6-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10541792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxy-6-methylbenzonitrile

CAS RN

90259-38-4
Record name 2-Ethoxy-6-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10541792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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